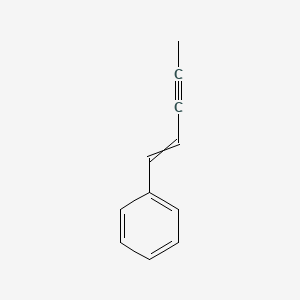

(Pent-1-en-3-yn-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

54157-31-2 |

|---|---|

Molecular Formula |

C11H10 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

pent-1-en-3-ynylbenzene |

InChI |

InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,1H3 |

InChI Key |

CSOYLUQEPRLWEK-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Pent 1 En 3 Yn 1 Yl Benzene

Electrophilic Reactivity of the Enynic System

The conjugated π-system of (Pent-1-en-3-yn-1-yl)benzene is susceptible to attack by electrophiles. The outcome of these reactions is largely governed by the formation and subsequent fate of carbocationic intermediates.

Carbocationic Intermediates derived from Pentenynyl Precursors

The reaction of precursors like pentenynyl alcohols with acids generates carbocationic intermediates. libretexts.org The stability of these carbocations is a critical factor in determining the reaction pathway. numberanalytics.comyoutube.com The initial carbocation formed can be relatively unstable, such as a primary carbocation, which may then undergo rearrangement to a more stable form, like a tertiary carbocation. youtube.commsu.edu This process, known as a carbocation rearrangement, is a fundamental concept in organic chemistry. libretexts.orgnumberanalytics.com These rearrangements often involve 1,2-hydride or 1,2-alkyl shifts. numberanalytics.comyoutube.com The driving force for these shifts is the formation of a more stabilized carbocation. numberanalytics.com

The stability of carbocations follows the general order: tertiary > secondary > primary. Therefore, a less stable carbocation will readily rearrange to a more stable one if a suitable migrating group (a hydrogen or an alkyl group) is present on an adjacent carbon. youtube.commsu.edu

Acid-Catalyzed Cyclization and Rearrangement Pathways

In the presence of acid, this compound and its derivatives can undergo complex cyclization and rearrangement reactions. These transformations are initiated by the protonation of the enyne system, leading to the formation of a carbocation. This carbocation can then be attacked by an internal nucleophile, such as another part of the same molecule, to form a cyclic product.

For instance, the acid-catalyzed reaction of related pentenynyl systems can lead to the formation of five-membered rings. The initially formed carbocation can undergo a 1,2-shift, leading to a more stable carbocationic intermediate. msu.edu This rearranged carbocation can then undergo cyclization, followed by deprotonation, to yield the final cyclic product. The exact nature of the products formed depends on the reaction conditions and the structure of the starting material. msu.edu

Nucleophilic Additions to the Conjugated Framework

The conjugated system of this compound is also susceptible to attack by nucleophiles. These reactions can proceed via different mechanisms, leading to a variety of products.

Hydronucleophilic Additions and Asymmetric Variants

Organometallic Reagent Reactivity

The reactivity of organometallic reagents with this compound is not detailed in the provided search results. Generally, organometallic reagents, such as organolithium or Grignard reagents, can act as potent nucleophiles, adding to the electrophilic carbons of the conjugated system. The regioselectivity of such additions would be influenced by both steric and electronic factors.

Cycloaddition Reactions

Detailed information on the participation of this compound in cycloaddition reactions is not available in the provided search results. However, the conjugated enyne framework suggests its potential to participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, where it could act as either the diene or dienophile component, or as the ene component, respectively. The specific reaction conditions and the nature of the reaction partner would determine the feasibility and outcome of such transformations.

1,3-Dipolar Cycloadditions (e.g., with Silyl-Enynones)

While specific studies on the 1,3-dipolar cycloaddition of this compound with silyl-enynones are not extensively documented in the literature, the reactivity of similar 1,3-enyne systems provides valuable insights. For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with 1,3-enynes have been shown to produce chiral poly-substituted pyrrolidines with high regio-, diastereo-, and enantioselectivities. masterorganicchemistry.com In these reactions, both 4-aryl-1,3-enynes and 4-silyl-1,3-enynes act as effective dipolarophiles. masterorganicchemistry.com This suggests that this compound would likely participate in similar cycloadditions. The reaction is believed to proceed through a concerted mechanism. masterorganicchemistry.com The presence of the phenyl group and the conjugated system in this compound would influence the frontier molecular orbital energies, thereby affecting the rate and selectivity of the cycloaddition.

The general class of 1,3-dipolar cycloadditions is a powerful tool for the synthesis of five-membered heterocyclic rings. rsc.orgwikipedia.org These reactions involve a 1,3-dipole reacting with a dipolarophile, which in this context would be the enyne system of this compound. rsc.orgwikipedia.org Nitrones are another class of 1,3-dipoles that readily undergo cycloaddition reactions to form various heterocyclic compounds. rsc.orgchesci.comrsc.orgchemtube3d.com The reaction of this compound with a nitrone would be expected to yield isoxazoline (B3343090) or isoxazole (B147169) derivatives, depending on whether the alkene or alkyne moiety of the enyne participates in the reaction.

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. chemistrysteps.commasterorganicchemistry.com In the context of this compound, the conjugated double bond can act as a dienophile. The reactivity in a Diels-Alder reaction is significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. wikipedia.orgmasterorganicchemistry.com The phenyl group in this compound can influence the dienophilic character of the double bond.

For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com Highly reactive dienes, such as cyclopentadiene (B3395910), readily undergo Diels-Alder reactions. nih.govlibretexts.orgyoutube.com The reaction of this compound with cyclopentadiene would be expected to yield a bicyclic adduct. The stereochemical outcome of the reaction, particularly the endo/exo selectivity, is a key aspect of the Diels-Alder reaction. chemistrysteps.comlibretexts.org

Oxidative Transformations of Alkene and Alkyne Moieties

The alkene and alkyne functionalities within this compound are susceptible to oxidative cleavage. Reagents like ozone (O₃) and potassium permanganate (B83412) (KMnO₄) are commonly employed for this purpose. Ozonolysis, followed by an appropriate work-up, can cleave the double or triple bond to yield carbonyl compounds. The specific products formed depend on the work-up conditions (reductive or oxidative).

The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common method for the epoxidation of alkenes. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, m-CPBA would likely react preferentially with the more electron-rich double bond to form an epoxide. The reaction is stereospecific, with the epoxide forming on the same face of the double bond (syn-addition). masterorganicchemistry.com The presence of the alkyne and the phenyl group could influence the rate and selectivity of the epoxidation.

Reductive Transformations and Hydrogenation Studies

The selective reduction of the enyne system in this compound presents a significant synthetic challenge due to the presence of two reducible functional groups. Catalytic hydrogenation is a common method for such reductions, and the choice of catalyst is crucial for achieving selectivity.

Lindlar's catalyst, which is a poisoned palladium catalyst (typically Pd/CaCO₃ with lead acetate (B1210297) and quinoline), is well-known for the stereospecific syn-hydrogenation of alkynes to yield cis-alkenes. wikipedia.orgucla.edunih.govmasterorganicchemistry.comvaia.com When this compound is treated with hydrogen gas in the presence of Lindlar's catalyst, the triple bond is expected to be selectively reduced to a cis-double bond, yielding the corresponding (1Z,3E)-1-phenylpenta-1,3-diene. The double bond of the starting material would likely remain intact under these conditions. wikipedia.org

For the complete reduction of both the double and triple bonds to the corresponding alkane, a more active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would be required.

Exploration of Regio- and Chemoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes the study of regio- and chemoselectivity in its reactions particularly important. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while chemoselectivity is the preferential reaction of one functional group over another.

For instance, in the hydroboration-oxidation of this compound, the regioselectivity of the boron addition to the double bond would be a key consideration. The hydroboration-oxidation of alkenes typically proceeds with anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon. masterorganicchemistry.comchemistrysteps.comchemrxiv.orgkhanacademy.org The stereochemistry of the addition is syn. masterorganicchemistry.comchemistrysteps.comrsc.org The presence of the phenyl group and the alkyne could influence the regiochemical outcome due to steric and electronic effects. chemtube3d.com

In cycloaddition reactions, such as the 1,3-dipolar cycloaddition, both the alkene and alkyne moieties can potentially act as the dipolarophile. The chemoselectivity of the reaction would depend on the relative reactivity of the double and triple bonds towards the specific 1,3-dipole used. Frontier molecular orbital theory is often used to predict the regioselectivity of such reactions. chesci.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Dynamic Studies

High-resolution NMR spectroscopy would be a critical tool for determining the precise structure and stereochemistry of (Pent-1-en-3-yn-1-yl)benzene. Both ¹H and ¹³C NMR spectra would provide essential information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the benzene (B151609) ring, the vinyl protons of the double bond, and the methyl group protons. The chemical shifts (δ) of the vinyl protons would be crucial in determining the stereochemistry (E/Z isomerism) of the double bond. The coupling constants (J-values) between the vinyl protons would provide definitive evidence for their relative spatial orientation. For instance, a larger coupling constant is typically observed for trans-protons compared to cis-protons. Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to establish through-space proximities between protons, further confirming the stereochemistry and conformational preferences of the molecule.

¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments in the molecule. The chemical shifts of the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene and the benzene ring would be characteristic. The conjugation between the phenyl group, the double bond, and the triple bond would influence these chemical shifts. researchgate.net

A hypothetical data table for the expected NMR signals is presented below. Please note that these are estimated values and require experimental verification.

| Proton/Carbon | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Notes |

| Phenyl-H | 7.2 - 7.5 | 127 - 140 | Complex multiplet for aromatic protons. |

| Vinylic-H | 5.5 - 7.0 | 110 - 145 | Chemical shifts and coupling constants would determine E/Z configuration. |

| Methyl-H | ~2.0 | ~15 | Singlet or doublet depending on coupling. |

| Alkynyl-C | N/A | 75 - 95 | Two distinct signals expected for the two alkyne carbons. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS would be used to determine the exact molecular weight of this compound with high precision, allowing for the unambiguous determination of its molecular formula, C₁₁H₁₀. nih.gov

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of the fragmentation pattern provides valuable structural information. Expected fragmentation pathways for a phenyl-substituted enyne like this would likely involve:

Loss of a methyl radical (CH₃•) to give a stable propargyl-type cation.

Cleavage of the bonds adjacent to the phenyl group, potentially leading to a phenyl cation or a substituted tropylium (B1234903) ion.

Rearrangement reactions, such as the McLafferty rearrangement, are less likely given the structure but cannot be entirely ruled out without experimental data. youtube.com

A hypothetical fragmentation table is provided below.

| m/z Value | Possible Fragment Ion | Notes |

| 142 | [C₁₁H₁₀]⁺• | Molecular ion |

| 127 | [C₁₀H₇]⁺ | Loss of CH₃ |

| 115 | [C₉H₇]⁺ | Loss of C₂H₃ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conjugation Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and vinylic groups (around 3000-3100 cm⁻¹), the C-H stretching of the methyl group (around 2850-2960 cm⁻¹), the C≡C triple bond stretching (around 2100-2260 cm⁻¹), and the C=C double bond stretching (around 1600-1680 cm⁻¹). The conjugation in the system would likely lower the frequency of the C=C and C≡C stretching vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetrical vibrations of the molecule. The C≡C and C=C stretching vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (IR) | Expected Vibrational Frequency (cm⁻¹) (Raman) |

| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Vinylic C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl C-H stretch | 2850 - 2960 | 2850 - 2960 |

| C≡C stretch | 2100 - 2260 (weak to medium) | 2100 - 2260 (strong) |

| C=C stretch | 1600 - 1680 (medium) | 1600 - 1680 (strong) |

| Aromatic C=C stretch | ~1450, 1500, 1580, 1600 | ~1450, 1500, 1580, 1600 |

Theoretical and Computational Studies on Pent 1 En 3 Yn 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of (pent-1-en-3-yn-1-yl)benzene. Methods like Density Functional Theory (DFT) are commonly employed to determine its electronic structure, including the distribution of electron density and the energies of its molecular orbitals.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. For conjugated systems like this compound, this gap is expected to be smaller than in non-conjugated counterparts, leading to potential applications in materials science. As the extent of conjugation in linear polyenes increases, the HOMO-LUMO gap generally decreases. bfwpub.com

Charge Density: The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, which is critical for predicting its reactivity towards electrophiles and nucleophiles. In this compound, the phenyl ring is a region of high electron density. The enyne chain, with its sp and sp² hybridized carbons, will also exhibit a complex charge distribution. Computational methods can generate detailed electron density maps, providing a visual representation of these features.

Illustrative Data for Related Conjugated Systems:

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Ethene | B3LYP/6-31G(d) | - | - | ~7.6 |

| 1,3-Butadiene | B3LYP/6-31G(d) | - | - | ~6.1 |

| Benzene (B151609) | B3LYP/6-31G(d) | -6.75 | -0.21 | ~6.54 |

| Phenylacetylene | DFT | - | - | ~5.5 |

Note: The data in this table is representative and intended to illustrate general trends in HOMO-LUMO gaps with increasing conjugation. The values are approximate and can vary with the computational method and basis set used.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For this compound, several types of reactions can be envisaged, and their mechanisms can be studied computationally.

Enyne metathesis and cycloisomerization are common reactions of enynes, often catalyzed by transition metals. nih.govacs.org Density functional theory (DFT) calculations can be used to model the reaction pathways of such transformations. For example, a study on the gold-catalyzed cycloisomerization of a related phenyl-substituted enyne identified the key steps as the nucleophilic attack of the alkyne on the alkene, followed by a 1,2-hydride shift. nih.gov The calculations revealed that the nature of the catalyst, including its ligands and counterions, significantly influences the reaction's energy profile and rate-determining step. nih.gov

Computational studies can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction energies, which are crucial for understanding reaction kinetics and thermodynamics. The intrinsic reaction coordinate (IRC) can be calculated to confirm that a found transition state indeed connects the reactants and products. acs.org

Conformational Analysis and Isomerization Pathways

The flexibility of the single bond between the phenyl group and the enyne chain, as well as the single bond within the pentenyl moiety, allows for the existence of different conformers of this compound. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

The relative orientation of the phenyl ring with respect to the planar enyne fragment is a key conformational feature. A fully planar conformation would maximize π-conjugation, but may be disfavored due to steric hindrance between the ortho-hydrogens of the phenyl ring and the vinyl hydrogen. Computational methods can be used to calculate the rotational energy profile around the C-C single bond connecting the phenyl ring and the double bond.

Furthermore, this compound can exist as different geometric isomers (E/Z) around the C=C double bond. Computational calculations can determine the relative stabilities of these isomers. For simple alkenes, the trans (E) isomer is often more stable than the cis (Z) isomer due to reduced steric strain. wou.edu However, the specific energetics for this compound would depend on the subtle balance of steric and electronic effects.

Illustrative Conformational Energy Data for a Substituted Biphenyl (B1667301) (a related system with rotational freedom):

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 2.0 |

| 45 | 0.0 |

| 90 | 1.8 |

Note: This data is for a generic substituted biphenyl and serves to illustrate how relative energy changes with the rotation around a C-C single bond connecting two π-systems.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties, which can be invaluable in the identification and characterization of new compounds. For this compound, the prediction of NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic absorption spectra (UV-Vis spectroscopy) would be particularly useful.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide accurate predictions of NMR spectra. core.ac.uk For this compound, one would expect distinct signals for the aromatic protons, the vinylic protons, and the protons of the methyl group. The predicted shifts can help in the assignment of experimental spectra.

UV-Vis Spectroscopy: The electronic transitions, particularly the π → π* transitions in conjugated systems, give rise to absorption in the UV-Vis region. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities. The extended conjugation in this compound is expected to result in absorption at longer wavelengths compared to less conjugated systems. libretexts.org

Studies on Aromaticity and Conjugation Effects within the System

The concept of aromaticity is central to the chemistry of the phenyl group in this compound. Aromaticity is associated with enhanced stability, specific magnetic properties, and a tendency to undergo substitution rather than addition reactions. msu.edu Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring and calculating its magnetic shielding. A negative NICS value is indicative of aromatic character.

The conjugation between the phenyl ring and the enyne side chain allows for electronic communication between these two parts of the molecule. This conjugation affects the bond lengths, which are expected to show some degree of averaging compared to non-conjugated systems. For instance, the C-C single bond connecting the phenyl ring to the alkene is expected to be shorter than a typical C(sp²)-C(sp²) single bond due to partial double bond character. libretexts.org The degree of this conjugation can be assessed by analyzing the calculated bond orders and the delocalization of the π-molecular orbitals.

Research Applications and Functional Materials Development

(Pent-1-en-3-yn-1-yl)benzene as a Versatile Building Block in Complex Molecular Architectures

The structure of this compound, featuring both a double and a triple bond in conjugation with a benzene (B151609) ring, makes it a significant building block for creating more complex molecules. This arrangement of alternating single and multiple bonds facilitates its use in a variety of coupling reactions. For instance, trifluoromethyl-substituted derivatives of similar pentenynyl systems have been shown to react with benzene in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). acs.org These reactions can lead to the formation of intricate bicyclic structures, sometimes referred to as "helicopter-like" molecules, demonstrating how the core structure can be elaborated into complex three-dimensional architectures. acs.org

Integration into Conjugated Systems for Optoelectronic and Photonics Research

While direct research on the optoelectronic properties of this compound is not extensively documented in readily available literature, its core structure is analogous to monomers used in creating conjugated polymers for organic electronics. The extended π-system, which includes the phenyl ring and the enyne moiety, is a fundamental prerequisite for materials with interesting electronic and photophysical properties. The incorporation of such enyne units into larger conjugated systems is a common strategy for tuning the electronic energy levels and charge transport characteristics of organic semiconductors.

Role in the Synthesis of Intermediates for Natural Products and Bioactive Molecules

The enyne functional group is a key feature in many natural products and biologically active compounds. The this compound framework can serve as a precursor for creating more complex structures that mimic or are part of these molecules. The reactivity of the alkyne and alkene components allows for a wide range of chemical transformations, including cyclizations, additions, and coupling reactions, which are fundamental steps in the total synthesis of natural products. While specific examples for this exact compound are not prevalent, the general synthetic utility of phenyl-substituted enynes is well-established in organic synthesis.

Application in Polymer Chemistry as Monomers for Novel Macromolecular Structures

The vinyl and ethynyl (B1212043) groups in this compound make it a potential monomer for polymerization reactions. The presence of two distinct polymerizable groups could, in principle, allow for the creation of cross-linked polymers or polymers with unique backbone structures. For example, polymerization could proceed through the vinyl group, leaving the alkyne available for post-polymerization modification, or vice versa. This dual functionality offers a pathway to novel macromolecular structures with tailored properties. Research on related trifluoromethyl-containing pentenynes indicates their ability to undergo cyclization reactions, a process that can be a key step in certain types of polymerization or in the formation of cyclic monomers. acs.org

Contribution to Supramolecular Chemistry and Nanomaterials Science (e.g., NanoPutian type structures)

The field of supramolecular chemistry often utilizes rigid building blocks to construct large, well-defined assemblies. While this compound itself is not a direct component of the famous "NanoPutian" molecules, a structurally similar concept is employed in their synthesis. wordpress.com The "legs" of the NanoPutian are constructed from 3,5-di(1-pentynyl)benzene, which features two pentynyl groups attached to a benzene ring. wordpress.com This highlights the utility of phenylalkyne units as rigid spacers and connectors in the design of complex, nanoscale molecular architectures. The synthesis of these anthropomorphic molecules relies heavily on Sonogashira coupling reactions to connect alkyne-containing fragments, a reaction for which this compound would be a suitable substrate. wordpress.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (pent-1-en-3-yn-1-yl)benzene, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Heck reactions) to introduce the enynyl moiety to the benzene ring. Key parameters include:

- Catalyst system : Pd(PPh₃)₄/CuI for alkyne coupling .

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.

- Temperature : 60–80°C for 12–24 hours.

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of alkyne/alkene precursors to minimize side products.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the benzene ring (δ 7.2–7.5 ppm) and alkenyl/alkynyl carbons (δ 120–140 ppm). The conjugated enynyl system causes distinct splitting patterns .

- IR Spectroscopy : Confirm C≡C (2100–2260 cm⁻¹) and C=C (1620–1680 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways.

- X-ray Crystallography : Resolve molecular geometry using SHELX software for structure refinement .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound, and what experimental validations are required?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute HOMO/LUMO energies, bond lengths, and charge distribution. Compare with experimental UV-Vis spectra (λmax for π→π* transitions) .

- Reactivity Predictions : Simulate frontier molecular orbitals to assess susceptibility to electrophilic attack at the alkynyl position. Validate via kinetic studies of halogenation or cycloaddition reactions.

Q. What experimental design considerations address contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Reproducibility Framework :

- Variable Control : Document solvent purity, catalyst lot variability, and moisture levels.

- Statistical Analysis : Apply ANOVA to compare yields across multiple trials.

- Controlled Degradation Studies : Test stability under light, oxygen, or heat to identify decomposition pathways .

- Case Study : If yields drop >20% in scaled-up reactions, investigate mass transfer limitations via microreactor trials.

Q. How can mechanistic studies differentiate between radical and polar pathways in reactions involving this compound?

- Methodology :

- Radical Traps : Introduce TEMPO or BHT to quench radical intermediates; monitor reaction inhibition via GC-MS.

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in polar mechanisms.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to infer transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.